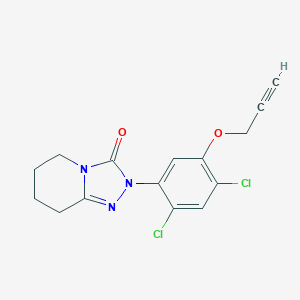
Azafenidin
Cat. No. B195255
Key on ui cas rn:
68049-83-2
M. Wt: 338.2 g/mol
InChI Key: XOEMATDHVZOBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05856495
Procedure details


N-Chlorocarbonyl-2-chloro-1,4,5,6-tetrahydro-pyridine (4.32 g, 0.024 mol) dissolved in 20 ml acetonitrile are added to a stirred suspension of formic acid N'-(2,4-dichloro-5-(2-propinyloxy)-phenyl) hydrazide (5.18 g, 0.02 mol) in 250 ml acetonitrile at 0°-10° C. for 20 minutes. This is then reacted at the same temperature with triethylamine (4.04 g, 0.04 mol) and dissolved in 20 ml acetonitrile. This is stirred for one hour at 5°-10° C. and a colourless precipitate precipitates out. This is heated for 4 hours to 50°-55° C. and then stirred for one night at room temperature. The batch is reacted with 30 ml 6N hydrochloric acid and stirred for 1 hour at 50° C. The solvent is drawn off under reduced pressure and the residue digested with iced water. The resultant pale grey precipitate is separated by filtration, washed with water and dried at 50°-60° C. Yield: 6.6 g (=97.6%) Melting point: 160°-162° C.
Quantity
4.32 g
Type
reactant
Reaction Step One


Name
formic acid N'-(2,4-dichloro-5-(2-propinyloxy)-phenyl) hydrazide
Quantity
5.18 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]=[C:5]1Cl)=[O:3].[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[C:15]([O:19][CH2:20][C:21]#[CH:22])=[CH:14][C:13]=1[NH:23][NH:24]C=O.C(N(CC)CC)C.O>C(#N)C>[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[C:15]([O:19][CH2:20][C:21]#[CH:22])=[CH:14][C:13]=1[N:23]1[C:2](=[O:3])[N:4]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]2=[N:24]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.32 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)N1C(=CCCC1)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
formic acid N'-(2,4-dichloro-5-(2-propinyloxy)-phenyl) hydrazide
|
|
Quantity
|
5.18 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)OCC#C)NNC=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
4.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
This is stirred for one hour at 5°-10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a colourless precipitate precipitates out
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This is heated for 4 hours to 50°-55° C.
|
|
Duration
|
4 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for one night at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The batch is reacted with 30 ml 6N hydrochloric acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour at 50° C
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant pale grey precipitate is separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50°-60° C
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)OCC#C)N1N=C2N(CCCC2)C1=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
